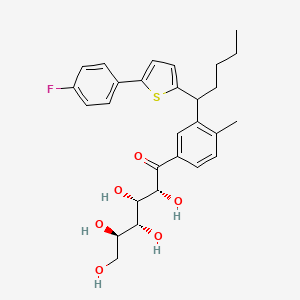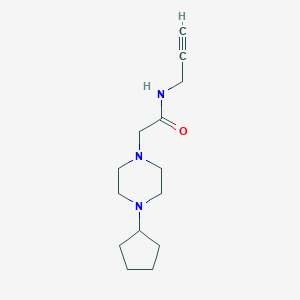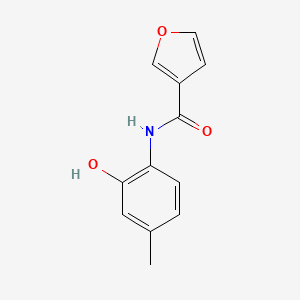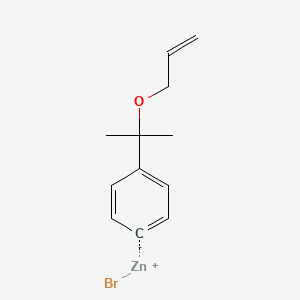
(4-(2-(Allyloxy)propan-2-yl)phenyl)Zinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(2-(Allyloxy)propan-2-yl)phenyl)zinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in organic synthesis. It is a reagent that facilitates various chemical reactions, particularly in the formation of carbon-carbon bonds. The compound is typically used in the context of cross-coupling reactions, which are essential in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (4-(2-(Allyloxy)propan-2-yl)phenyl)zinc bromide involves the reaction of the corresponding aryl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows: [ \text{Ar-Br} + \text{Zn} \rightarrow \text{Ar-Zn-Br} ] where Ar represents the aryl group (4-(2-(Allyloxy)propan-2-yl)phenyl).
Industrial Production Methods
On an industrial scale, the production of organozinc compounds like this compound is carried out using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
(4-(2-(Allyloxy)propan-2-yl)phenyl)zinc bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aryl alcohol.
Reduction: It can be reduced to form the corresponding aryl hydride.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields aryl alcohols, while reduction yields aryl hydrides.
科学的研究の応用
Chemistry
In chemistry, (4-(2-(Allyloxy)propan-2-yl)phenyl)zinc bromide is used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds. This is crucial in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine
In biological and medicinal research, this compound is used to synthesize intermediates for drug development. Its ability to form carbon-carbon bonds makes it valuable in creating complex molecular structures that can act as potential therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and materials science. Its role in forming stable carbon-carbon bonds is essential in manufacturing polymers and other advanced materials.
作用機序
The mechanism of action of (4-(2-(Allyloxy)propan-2-yl)phenyl)zinc bromide involves the transfer of the aryl group to a metal catalyst, such as palladium, in cross-coupling reactions. The aryl group then forms a new carbon-carbon bond with an electrophilic partner. The process typically involves oxidative addition, transmetalation, and reductive elimination steps.
類似化合物との比較
Similar Compounds
- (4-(2-(Methoxy)propan-2-yl)phenyl)zinc bromide
- (4-(2-(Ethoxy)propan-2-yl)phenyl)zinc bromide
- (4-(2-(Propoxy)propan-2-yl)phenyl)zinc bromide
Uniqueness
(4-(2-(Allyloxy)propan-2-yl)phenyl)zinc bromide is unique due to its specific allyloxy substituent, which can provide different reactivity and selectivity compared to its methoxy, ethoxy, or propoxy counterparts. This uniqueness can be leveraged in synthetic applications where specific reactivity is desired.
特性
分子式 |
C12H15BrOZn |
|---|---|
分子量 |
320.5 g/mol |
IUPAC名 |
bromozinc(1+);2-prop-2-enoxypropan-2-ylbenzene |
InChI |
InChI=1S/C12H15O.BrH.Zn/c1-4-10-13-12(2,3)11-8-6-5-7-9-11;;/h4,6-9H,1,10H2,2-3H3;1H;/q-1;;+2/p-1 |
InChIキー |
WIYZDHFMOUUSLA-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C1=CC=[C-]C=C1)OCC=C.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


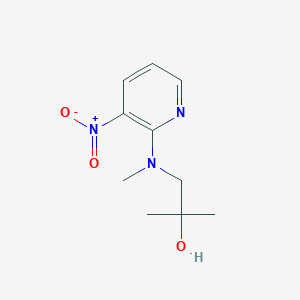

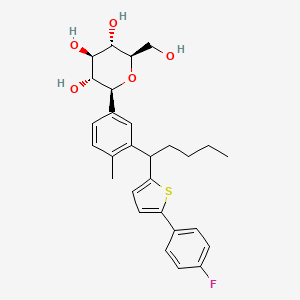

![4-Chloro-2-methylbenzo[g]quinoline](/img/structure/B14899724.png)
![(E)-7-Iodo-3-(iodomethylene)-3,4-dihydro-1H-[1,4]oxazepino[6,5,4-hi]indol-1-one](/img/structure/B14899731.png)

